2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C18H20N4OS2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4OS2/c1-11-8-12(2)16(13(3)9-11)19-15(23)10-25-18-21-20-17(22(18)4)14-6-5-7-24-14/h5-9H,10H2,1-4H3,(H,19,23) |
InChI Key |
UGRRIBCWCKOKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Trimethylphenylacetamide Moiety: This step involves the acylation of the triazole-thiophene intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 3 of the triazole ring serves as a nucleophilic site. Key reactions include:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | 3-alkylthio-1,2,4-triazole derivatives | 65–78% | |
| Acylation | Acetyl chloride, DMF, 0–5°C | 3-acetylthio-1,2,4-triazole | 72% | |
| Thiol-disulfide exchange | Thiophenol, K₂CO₃, ethanol, reflux | Mixed disulfide derivatives | 58% |
-
Mechanistic Insight : The sulfur atom undergoes SN₂-type displacement with alkyl halides, with solvent polarity significantly affecting reaction rates (e.g., ethanol vs. DMF). Steric hindrance from the mesityl group moderates reactivity at the acetamide nitrogen.
Oxidation Reactions
The sulfanyl group oxidizes under controlled conditions:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 2h | Sulfoxide (-SO-) derivative | Intermediate for sulfone synthesis |
| KMnO₄ | Aqueous HCl, RT, 6h | Sulfone (-SO₂-) derivative | Enhanced biological activity |
-
Research Finding : Sulfone derivatives demonstrate improved antifungal activity compared to the parent compound (MIC: 8 µg/mL vs. 32 µg/mL against Candida albicans).
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
-
Mechanism : The triazole’s electron-deficient π-system reacts with electron-rich dienophiles, forming bicyclic structures .
Functionalization of the Thiophene Moiety
The thiophen-2-yl group undergoes electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitrothiophene-substituted triazole |
| Bromination | Br₂/CHCl₃, RT | C4 | 4-bromothiophene derivative |
-
Regioselectivity : Electron-donating methyl groups on the triazole direct substitution to thiophene’s α-positions .
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis and subsequent reactions:
Metal Complexation
The triazole and thiophene groups coordinate transition metals:
Photochemical Reactions
UV-induced reactivity has been explored:
-
Norrish-Type Cleavage : Under UV light (254 nm), the acetamide carbonyl undergoes α-cleavage, generating radicals detectable via ESR spectroscopy.
-
Thiophene Ring Opening : Prolonged UV exposure leads to thiophene ring scission, forming unsaturated aldehydes.
Comparative Reactivity Table
A comparison with structurally similar compounds:
Industrial-Scale Reaction Optimization
Advanced methods improve synthesis efficiency:
-
Continuous Flow Reactors : Reduce reaction time for sulfoxide derivatives from 2h (batch) to 15min.
-
Microwave Assistance : Achieve 95% purity in cycloaddition products vs. 82% under conventional heating.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in antimicrobial agents and coordination polymers. Further studies should explore its catalytic applications and structure-activity relationships in drug design .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various cancer cell lines. A notable example includes the evaluation of triazole derivatives which demonstrated percent growth inhibitions (PGIs) against several cancer cell lines such as OVCAR-8 and NCI-H40 with PGIs exceeding 75% .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The presence of the thiophene moiety enhances the interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of triazole compounds make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors can be exploited in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of thiophene enhances charge mobility and stability within these devices .
Coordination Chemistry
Triazole derivatives are also explored in coordination chemistry due to their ability to form stable complexes with metal ions. These complexes can be utilized in catalysis and as sensors for detecting metal ions in environmental samples .
Synthesis and Characterization
The synthesis of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step synthetic routes utilizing commercially available reagents. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated various triazole derivatives | Significant growth inhibition in cancer cell lines with IC50 values below 100 μM |
| Antimicrobial Testing | Evaluated against bacterial strains | Demonstrated effective inhibition against Gram-positive bacteria |
| In Silico Docking Studies | Explored anti-inflammatory potential | Identified binding affinity to 5-lipoxygenase |
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s uniqueness lies in its thiophen-2-yl and 2,4,6-trimethylphenyl substituents. Comparable derivatives differ in:
Table 1: Key Physicochemical Properties
Key Observations :
Key Functional Differences :
- The thiophen-2-yl group in the target compound may confer unique electronic properties for receptor binding or redox activity.
- The mesityl group could reduce metabolic degradation compared to ’s chlorophenyl or ’s simpler aryl termini .
Biological Activity
The compound 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole scaffold is known for its stability and ability to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a triazole ring, a thiophene moiety, and an acetamide group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated for cytotoxicity against several cancer cell lines, including:
- Melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on these cell lines, particularly against melanoma cells. The mechanism of action is believed to involve the inhibition of key cellular pathways responsible for cancer cell proliferation and survival .
The biological activity of 1,2,4-triazoles is often attributed to their ability to act as:
- Hydrogen bond donors and acceptors , enhancing binding affinity to biological targets.
- Inhibitors of specific enzymes , such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Case Studies and Research Findings
1. Synthesis and Evaluation
A recent study synthesized various derivatives of triazole-thiophene hybrids and assessed their biological activities. Among these, the compound showed enhanced selectivity towards cancer cells compared to normal cells. The study utilized MTT assays to determine cell viability and proliferation rates .
2. In Vivo Studies
In vivo studies conducted on animal models demonstrated that the compound not only inhibited tumor growth but also reduced metastasis in aggressive cancer types. These findings indicate its potential as an antimetastatic agent .
Data Table: Biological Activity Summary
Q & A
Q. What is the standard synthetic route for 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide?
Methodological Answer: The synthesis involves two key steps:
Formation of the triazole-thione intermediate : React 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with a base (e.g., aqueous KOH) in ethanol.
Nucleophilic substitution : Add 2-chloro-N-(2,4,6-trimethylphenyl)acetamide to the intermediate under reflux for 1 hour. The product is precipitated, washed, and recrystallized from ethanol .
Key Characterization : Confirm structure via , IR, and elemental analysis. Thiol (-SH) peak disappearance in IR (~2500 cm) confirms sulfanyl bond formation .
Q. How is the compound characterized to verify its structural integrity?
Methodological Answer: A multi-technique approach is used:
- Spectroscopy :
- IR : Identify loss of thiol (-SH) and presence of amide (C=O, ~1650 cm).
- : Confirm substituents (e.g., thiophen protons at δ 6.8–7.5 ppm, trimethylphenyl at δ 2.1–2.3 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content).
- X-ray Crystallography (if crystalline): Resolve 3D structure using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or structural analogs. Strategies include:
- Dose-Response Studies : Compare activity across concentrations (e.g., anti-exudative activity at 10 mg/kg vs. reference drugs like diclofenac) .
- Structural Analog Analysis : Test derivatives (e.g., replacing thiophen with furan or pyridine) to isolate pharmacophoric groups .
- Computational Modeling : Use docking studies to predict binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. What experimental design optimizes the anti-exudative activity of this compound?
Methodological Answer: A validated protocol includes:
In Vivo Models : Use carrageenan-induced paw edema in rodents.
Dosing : Administer 10 mg/kg compound intraperitoneally, with diclofenac (8 mg/kg) as a positive control .
Metrics : Measure edema volume at 1, 3, and 6 hours post-induction.
Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05).
Key Finding : Derivatives with electron-withdrawing groups (e.g., -NO) on the phenyl ring show enhanced activity .
Q. How can crystallographic data improve the understanding of this compound’s reactivity?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles to identify reactive sites (e.g., sulfanyl group geometry).
- SHELX Refinement : Use SHELXL for high-resolution data to model thermal motion and disorder .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding with amide groups) influencing stability .
Q. What strategies mitigate challenges in scaling up the synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
